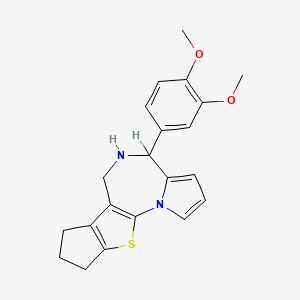
1H-Pyrrole-2,5-dione, 3-chloro-4-(chloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dione, 3-chloro-4-(chloromethyl)- is a heterocyclic organic compound It is a derivative of pyrrole, characterized by the presence of two chlorine atoms attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 3-chloro-4-(chloromethyl)- typically involves the chlorination of 1H-Pyrrole-2,5-dione. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-2,5-dione, 3-chloro-4-(chloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form more complex structures or reduction to simpler forms.
Addition Reactions: The double bonds in the pyrrole ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,5-dione, 3-chloro-4-(chloromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-chloro-4-(chloromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-2,5-dione: The parent compound without the chlorine substituents.
3-Chloro-1H-pyrrole-2,5-dione: A similar compound with a single chlorine atom.
3-Chloro-4-methyl-1H-pyrrole-2,5-dione: A derivative with a methyl group instead of a chloromethyl group.
Uniqueness
1H-Pyrrole-2,5-dione, 3-chloro-4-(chloromethyl)- is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The dual chlorine substitution enhances its chemical versatility and potential for functionalization.
Propiedades
Número CAS |
339152-95-3 |
|---|---|
Fórmula molecular |
C5H3Cl2NO2 |
Peso molecular |
179.99 g/mol |
Nombre IUPAC |
3-chloro-4-(chloromethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C5H3Cl2NO2/c6-1-2-3(7)5(10)8-4(2)9/h1H2,(H,8,9,10) |
Clave InChI |
RLFMEUOIRRTKEY-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=O)NC1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


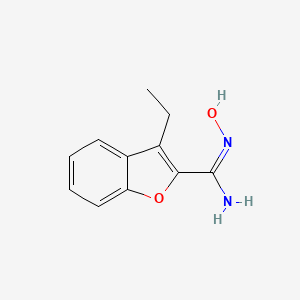

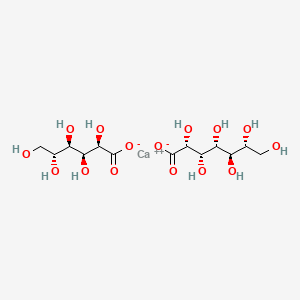
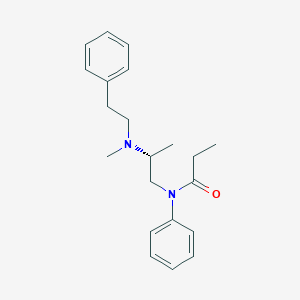
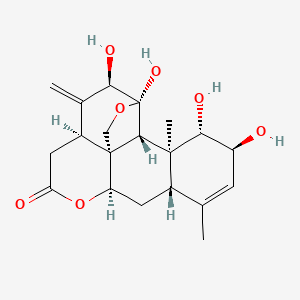
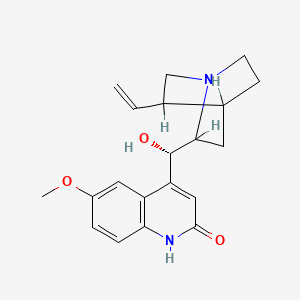

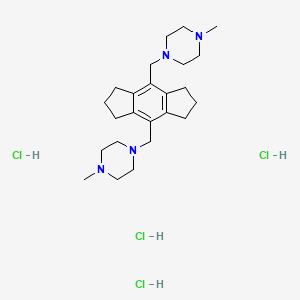
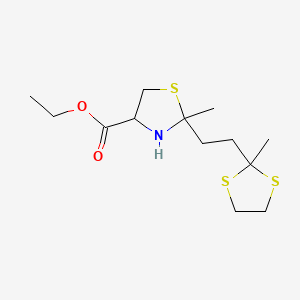
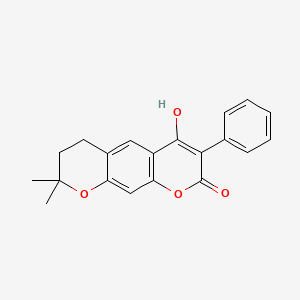
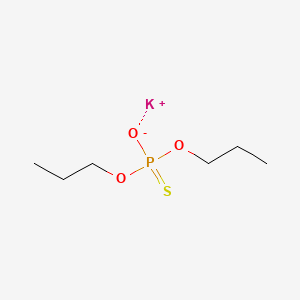
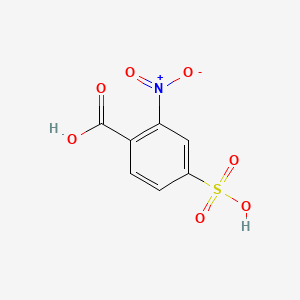
![1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride](/img/structure/B12705061.png)
